Lipophilicity Difference vs. 5-Methylisatin
The naphthalenyloxybutyl substituent in CAS 937663-78-0 confers substantially higher lipophilicity compared to the parent 5-methylisatin scaffold. While no experimentally measured logP is available for the target compound, in silico predictions (ALOGPS, XLogP3) estimate a logP of approximately 5.2–5.8 for CAS 937663-78-0, versus a measured/calculated logP of ~1.2–1.5 for 5-methylisatin . This ~4-log unit increase in lipophilicity is critical for membrane penetration and target access in intracellular or lipid-rich environments [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP = 5.2–5.8 (ALOGPS/XLogP3) |
| Comparator Or Baseline | 5-Methylisatin (CAS 608-05-9): measured/calculated logP ≈ 1.2–1.5 |
| Quantified Difference | ΔlogP ≈ +4.0 to +4.6 |
| Conditions | In silico prediction using consensus models; no experimental logP measurement available for target compound |
Why This Matters
A logP difference of ~4 units translates to a theoretical ~10,000-fold higher membrane partition coefficient, which fundamentally alters cellular uptake and tissue distribution profiles, making generic substitution pharmacokinetically invalid.
- [1] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
